Home > Products > Screening Compounds P1226 > Palbociclib Isethionate
Palbociclib Isethionate - 827022-33-3

Palbociclib Isethionate

Catalog Number: EVT-278639
CAS Number: 827022-33-3
Molecular Formula: C26H35N7O6S
Molecular Weight: 573.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib isethionate is the isethionate salt form of palbociclib, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [] It is widely utilized in scientific research, especially in oncology, due to its ability to inhibit the proliferation of various cancer cell lines. This analysis will focus on its scientific research applications, excluding drug use, dosage, and side effect information.

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog that exhibits antineoplastic activity. It is commonly used in combination with cisplatin for the treatment of bladder cancer. []
  • Relevance: The research paper compared the clinical efficacy and mechanism of Pralatrexate combined with Palbociclib Isethionate to the conventional gemcitabine plus cisplatin chemotherapy regimen in treating bladder cancer patients. [] This research suggests that Palbociclib Isethionate in combination with Pralatrexate may be a viable alternative to Gemcitabine-based therapies for bladder cancer.

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug with antineoplastic properties. It is often used in combination with gemcitabine as a standard treatment for bladder cancer. []
  • Relevance: The study compared the effectiveness of Palbociclib Isethionate combined with Pralatrexate against the standard gemcitabine plus cisplatin regimen for treating bladder cancer. [] This comparison highlights the potential of Palbociclib Isethionate as a potential alternative to cisplatin-containing therapies.

Pralatrexate

  • Compound Description: Pralatrexate is an antifolate drug with antineoplastic activity. It works by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folic acid cycle essential for DNA synthesis and cell division. []
  • Relevance: The research investigated the combined effect of Pralatrexate with Palbociclib Isethionate in treating bladder cancer. The study found that this combination could potentially offer a new approach for bladder cancer treatment by inhibiting DHFR and VEGF, thereby suppressing tumor neovascularization and killing cancer cells. []

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 (PGE2) is a naturally occurring prostaglandin with various physiological roles, including involvement in inflammation, pain, and fever. In the context of this research, PGE2 was found to protect hair follicle transit amplifying cells (TACs) from radiation damage. []
  • Relevance: While structurally unrelated to Palbociclib Isethionate, PGE2 showed a similar protective effect against radiotherapy-induced alopecia as Palbociclib Isethionate by inducing G1 arrest in hair follicle TACs. [] This finding suggests a possible shared mechanism of action and potential for combination therapies.

Palbociclib

  • Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in cancer treatment to block the cell cycle and prevent tumor cell proliferation. [, , ]
  • Relevance: Palbociclib is the active pharmaceutical ingredient in Palbociclib Isethionate. The isethionate salt is a specific formulation used to enhance the drug's solubility and bioavailability. [, ] Understanding the properties of Palbociclib Isethionate necessitates understanding the base compound, Palbociclib.

Homoharringtonine

  • Compound Description: Homoharringtonine is a natural alkaloid with demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer. []
  • Relevance: While not directly studied in conjunction with Palbociclib Isethionate, Homoharringtonine's cytotoxic effects against triple-negative breast cancer cell lines are relevant. Palbociclib Isethionate is often employed in treating breast cancers, making Homoharringtonine a potentially interesting compound for combined therapeutic approaches. []

Paclitaxel

  • Compound Description: Paclitaxel is a widely used chemotherapy drug known for its effectiveness in treating various cancers, including breast cancer. []
  • Relevance: Similar to Homoharringtonine, Paclitaxel's relevance stems from its use in treating breast cancer, a disease where Palbociclib Isethionate is also frequently employed. [] The study highlighting Paclitaxel's synergistic action with Homoharringtonine raises the question of potential interactions and therapeutic benefits when combining these drugs with Palbociclib Isethionate.
Synthesis Analysis

The synthesis of palbociclib isethionate involves several key steps, typically utilizing palladium-catalyzed reactions. A notable method includes:

  1. Substitution Reaction: The initial step involves a substitution reaction between specific precursor compounds to form an intermediate.
  2. Heck Reaction: This step utilizes a Heck coupling reaction to form another intermediate, which is critical for building the compound's structure.
  3. Salification: The final step involves salifying the product with hydroxyethylsulfonic acid to yield palbociclib isethionate.

The synthesis process has been optimized to enhance yield and purity while reducing costs and simplifying post-treatment steps. The use of palladium catalysts, particularly palladium on carbon, has been noted for its effectiveness in facilitating these reactions under mild conditions, resulting in high-purity products suitable for industrial production .

Molecular Structure Analysis

Palbociclib isethionate features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure consists of a pyrido[2,3-d]pyrimidine scaffold, which is critical for its interaction with cyclin-dependent kinases. Key structural features include:

  • Molecular Formula: C_16H_19N_5O_3S
  • Molecular Weight: Approximately 367.42 g/mol
  • Functional Groups: The presence of amino, pyridine, and sulfonate groups enhances its solubility and interaction with biological targets.

The theoretical studies have provided insights into the protonation states and conformational flexibility of palbociclib, which are essential for its binding affinity and mechanism of action .

Chemical Reactions Analysis

Palbociclib undergoes several chemical transformations during its synthesis:

  1. Substitution Reactions: These reactions are crucial for forming the initial intermediates from simpler compounds.
  2. Cross-Coupling Reactions: The Heck reaction plays a significant role in constructing the complex molecular framework necessary for CDK inhibition.
  3. Salification Reactions: The final step involves converting the free base into its isethionate salt form, enhancing solubility and stability.
Mechanism of Action

Palbociclib exerts its therapeutic effects by selectively inhibiting CDK4 and CDK6, which are essential for cell cycle progression from the G1 phase to the S phase. By binding to these kinases:

  • Inhibition of Rb Phosphorylation: Palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase.
  • Reduction in E2F Activity: This inhibition subsequently reduces the activity of E2F transcription factors that are critical for S phase entry and DNA synthesis.

Clinical studies have demonstrated that this mechanism leads to significant anti-proliferative effects in cancer cells, particularly in estrogen receptor-positive breast cancer .

Physical and Chemical Properties Analysis

Palbociclib isethionate exhibits several important physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) with solubility greater than 28.7 mg/mL.
  • Stability: The compound demonstrates good stability under physiological conditions, making it suitable for oral administration.
  • Melting Point: Detailed melting point data may vary based on formulation but generally indicates good thermal stability.

These properties contribute to its effectiveness as an oral therapeutic agent .

Applications

Palbociclib is primarily used in oncology as part of combination therapy regimens for breast cancer treatment. Its applications include:

  • Combination Therapy: Often used alongside endocrine therapies such as letrozole to enhance therapeutic efficacy.
  • Clinical Trials: Extensive clinical trials have demonstrated its effectiveness in prolonging progression-free survival among patients with advanced breast cancer.
  • Research Applications: Ongoing research continues to explore its potential in other malignancies and combinations with novel agents targeting different pathways.

The success of palbociclib has paved the way for further exploration of CDK inhibitors in cancer therapy .

Properties

CAS Number

827022-33-3

Product Name

Palbociclib Isethionate

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid

Molecular Formula

C26H35N7O6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)

InChI Key

LYYVFHRFIJKPOV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib Isethionate, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.